3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one
CAS No.: 1945-76-2
Cat. No.: VC10454611
Molecular Formula: C8H4Cl2N4O
Molecular Weight: 243.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1945-76-2 |
|---|---|
| Molecular Formula | C8H4Cl2N4O |
| Molecular Weight | 243.05 g/mol |
| IUPAC Name | 6-chloro-2-(6-chloropyridazin-3-yl)pyridazin-3-one |
| Standard InChI | InChI=1S/C8H4Cl2N4O/c9-5-1-3-7(12-11-5)14-8(15)4-2-6(10)13-14/h1-4H |
| Standard InChI Key | RIFBOVNFYVRSAD-UHFFFAOYSA-N |
| SMILES | C1=CC(=NN=C1N2C(=O)C=CC(=N2)Cl)Cl |
| Canonical SMILES | C1=CC(=NN=C1N2C(=O)C=CC(=N2)Cl)Cl |
Introduction
Chemical Structure and Molecular Properties
The core structure of 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one consists of two pyridazine rings connected via a single bond between the 1- and 3'-positions, forming a bipyridazine system. Chlorine atoms occupy the 3- and 6'-positions, while a ketone group is present at the 6-position of one pyridazine ring. This arrangement introduces significant electronic asymmetry, influencing reactivity and intermolecular interactions .
Electronic Configuration and Reactivity
Synthesis Pathways and Optimization
The synthesis of 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one likely involves multi-step reactions starting from pyridazine precursors. A plausible route derives from methodologies used for 3,6-dichloropyridazine, as detailed in patent CN104447569A .
Chlorination of Pyridazine Intermediates
3,6-Dichloropyridazine is synthesized via phosphorous oxychloride (POCl₃)-mediated chlorination of 3,6-dihydroxypyridazine under reflux conditions . Extending this approach, the bipyridazinone structure could form through a coupling reaction between two chlorinated pyridazine units, followed by oxidation to introduce the ketone group. For example:
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Coupling Reaction: Ullmann-type coupling of 3,6-dichloropyridazine with a hydroxyl-substituted pyridazine derivative in the presence of a copper catalyst.
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Oxidation: Selective oxidation of a methylene (-CH₂-) or alcohol (-CH₂OH) group to a ketone using agents like potassium permanganate (KMnO₄) or Jones reagent.
Solvent and Temperature Effects
Optimal reaction conditions for analogous chlorinations involve polar aprotic solvents (e.g., chloroform, DMF) at 50–80°C, yielding purities >98% after silica gel chromatography . Scaling this to bipyridazinone synthesis would require careful control of stoichiometry to avoid over-chlorination or side reactions at the ketone position.
Future Research Directions
Further studies should prioritize:
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Synthetic Optimization: Developing one-pot methodologies to reduce purification steps.
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Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.
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Computational Modeling: Predicting reactivity and binding affinities using DFT calculations.
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